

investigating the metabolic pathway of Ro18-5362

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Compound of Interest

Compound Name: Ro18-5362

Cat. No.: B15572531

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An Inquiry into the Metabolic Fate of Ro18-5362

A comprehensive search of publicly available scientific literature and databases did not yield any specific information on the metabolic pathway of a compound designated **Ro18-5362**. This identifier may correspond to an internal research code that has not been disclosed in public literature, or it may refer to a compound for which metabolic studies have not been published.

However, extensive information is available for a structurally related organosilicon compound, Sandoz compound 58-112, also known by its chemical name 4-[(3-methoxyphenyl)methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (MPSC). This compound has been the subject of pharmacokinetic and metabolic studies in various species. This guide provides a detailed overview of the metabolic pathway of Sandoz compound 58-112, which may serve as a relevant reference for researchers investigating similar chemical entities.

In-depth Technical Guide: The Metabolic Pathway of Sandoz Compound 58-112 (MPSC)

This technical guide details the metabolic biotransformation of Sandoz compound 58-112, a potential skeletal muscle relaxant. The information is compiled from published pharmacokinetic and metabolism studies, primarily focusing on data from human, dog, and rat models.

Overview of Metabolism and Elimination

Sandoz compound 58-112 is eliminated entirely by metabolism, with the primary route of excretion being renal.[1] In humans and rats, the compound is completely metabolized before excretion, whereas in dogs, a substantial portion of the dose is excreted as the unchanged parent compound.[1] Pharmacokinetic studies in humans with a ¹⁴C-labeled version of the drug indicated complete absorption after oral administration, with approximately 95% of the radioactivity recovered in the urine within 9 hours.[2] The disproportionately higher blood concentrations of the parent compound after a higher dose suggest the possibility of saturable presystemic metabolism in the liver.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Sandoz compound 58-112 in humans.

Parameter	Value	Species	Notes
Distribution Half-Life	0.5 hours	Human	
Elimination Half-Life (Parent)	3.9 hours	Human	
Elimination Half-Life (Metabolites)	0.1 hours	Human	
Renal:Fecal Clearance Ratio	~96:4	Human	For total radioactivity
Peak Blood Radioactivity	1 to 2 hours post-dose	Human	

Major Metabolic Pathways and Metabolites

The biotransformation of Sandoz compound 58-112 involves several key metabolic reactions, with notable species differences.

- In Humans and Rats: The primary metabolic pathway involves O-demethylation, aromatic hydroxylation, and subsequent glucuronidation. The major end-product metabolite is 3'-[[(hydroxydimethylsilyl)-methylamino)methyl]-phenol glucuronide.[1] Other identified metabolites include the glucuronide conjugates of 4-[(3-hydroxyphenyl)-methyl]-2,2,6,6-

tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane and 4-[(4-hydroxy-3-methoxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane.[1]

- In Dogs: The metabolic pathway in dogs differs significantly. The major metabolites are the hippurate conjugates of 3-methoxybenzoic acid and 3-hydroxybenzoic acid.[1]

The following table summarizes the major metabolites identified in different species.

Metabolite	Species
3'-[[(hydroxydimethylsilyl)-methylamino)methyl]-phenol glucuronide	Human, Rat
4-[(3-hydroxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (and its conjugate)	Human, Rat
4-[(4-hydroxy-3-methoxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (and its conjugate)	Human, Rat
Hippurate of 3-methoxybenzoic acid	Dog
Hippurate of 3-hydroxybenzoic acid	Dog

Experimental Protocols

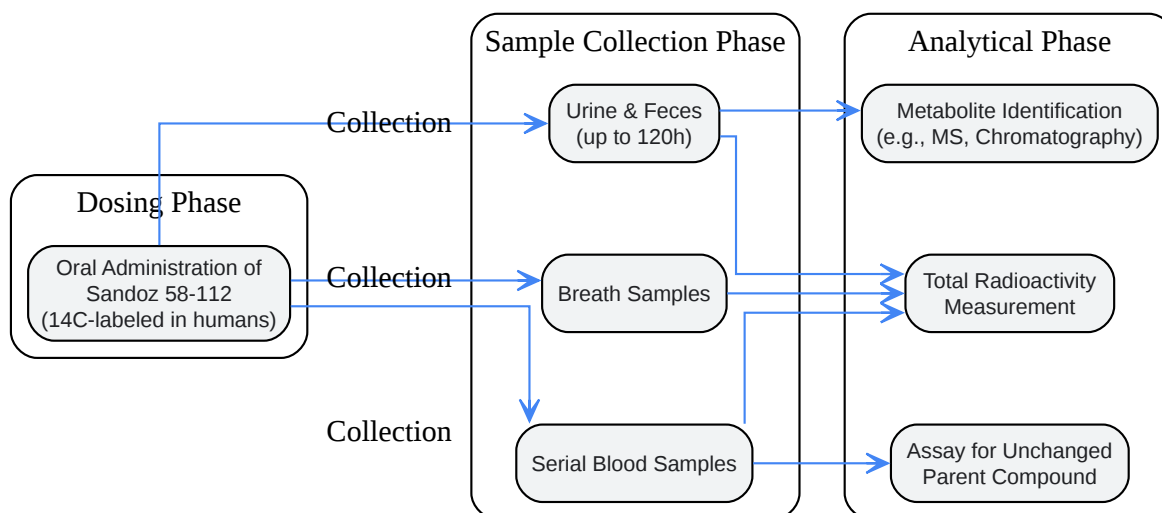
The metabolic pathways of Sandoz compound 58-112 were elucidated through studies involving single oral doses of the compound to rats, dogs, and humans.[1] In human studies, a ¹⁴C-labeled version of the drug was administered to healthy male volunteers.[2]

Key experimental steps included:

- Dosing: Administration of a single oral dose of Sandoz compound 58-112 (or its ¹⁴C-labeled form) to the test subjects.[1][2]
- Sample Collection: Collection of serial blood and breath samples, as well as complete urine and feces over a period of up to 120 hours post-dose.[2]

- Analysis:
 - Quantification of total radioactivity in all collected samples.[2]
 - Assay of blood and urine for the unchanged parent compound.[2]
 - Identification of metabolites in urine using techniques such as mass spectrometry and chromatography, followed by structural elucidation.

The following diagram illustrates the general experimental workflow for these metabolism studies.

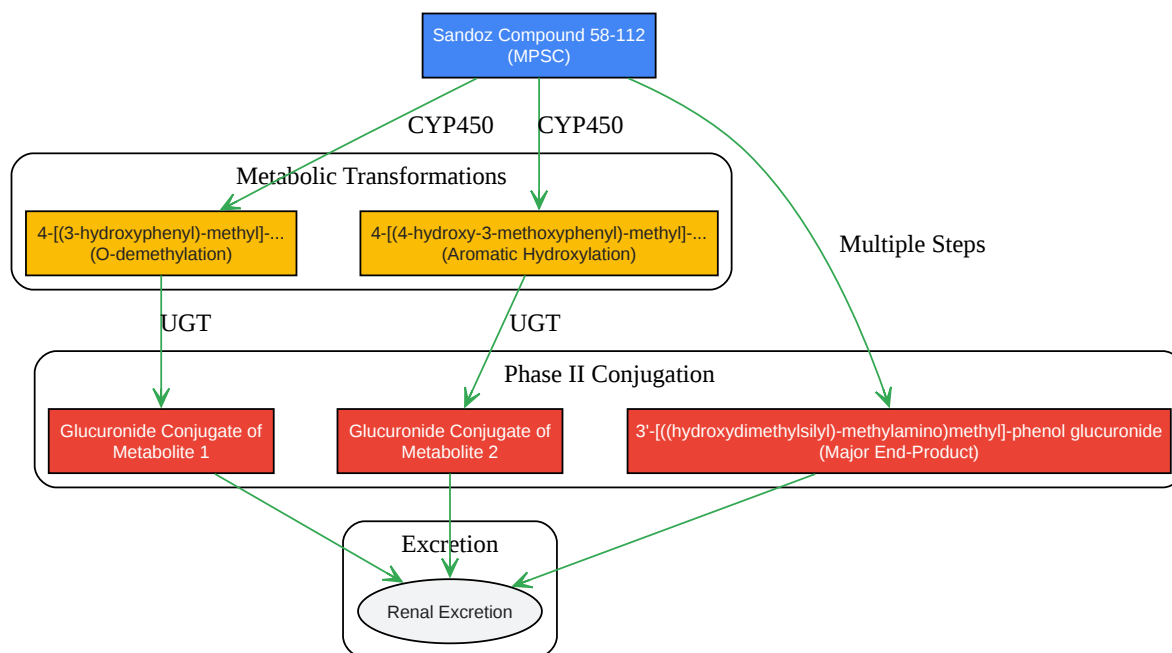


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General Experimental Workflow for Metabolism Studies.

Visualized Metabolic Pathway

The following diagram illustrates the metabolic biotransformation of Sandoz compound 58-112 in humans and rats.



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References

- 1. Metabolic pathways of 4-[(3-methoxyphenyl)methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (MPSC) hydrochloride, a silicon-containing xenobiotic, in rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-((3-Methoxyphenyl)methyl)-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane | C14H25NO2Si2 | CID 155931 - PubChem [pubchem.ncbi.nlm.nih.gov]

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